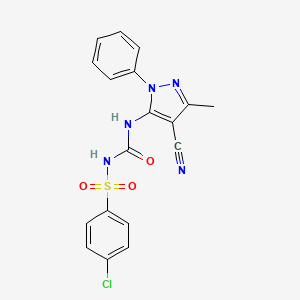
Spiraprilat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Spiraprilat is synthesized from its prodrug, spirapril, through metabolic conversion. The synthetic route involves the hydrolysis of the ethyl ester group in spirapril to form the corresponding carboxylic acid group in this compound . Industrial production methods typically involve the use of specific enzymes or chemical reagents to facilitate this conversion under controlled conditions .
Chemical Reactions Analysis
Spiraprilat undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, particularly involving its carboxylic acid groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Spiraprilat has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ACE inhibitors and their interactions with various enzymes.
Biology: this compound is used in biological studies to understand its effects on cellular processes and its role in regulating blood pressure.
Medicine: As an active metabolite of spirapril, this compound is crucial in the development of antihypertensive drugs and in clinical studies related to hypertension and heart failure.
Industry: This compound is used in the pharmaceutical industry for the production of ACE inhibitors and related compounds
Mechanism of Action
Spiraprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . By blocking this conversion, this compound decreases the levels of angiotensin II, leading to reduced vasoconstriction and lower blood pressure. This inhibition also results in decreased aldosterone secretion, further contributing to its antihypertensive effects .
Comparison with Similar Compounds
Spiraprilat is unique among ACE inhibitors due to its dual renal and hepatic elimination routes, which may allow for greater use in patients with renal impairment . Similar compounds include:
Enalaprilat: Another ACE inhibitor with similar antihypertensive properties but primarily eliminated through the kidneys.
Lisinopril: An ACE inhibitor that is not a prodrug and is also primarily eliminated through the kidneys.
Ramiprilat: The active metabolite of ramipril, with similar mechanisms of action but different pharmacokinetic properties.
This compound’s unique elimination pathways and potent ACE inhibition make it a valuable compound in the treatment of hypertension and heart failure.
Properties
CAS No. |
83602-05-5 |
|---|---|
Molecular Formula |
C20H26N2O5S2 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
(8S)-7-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,4-dithia-7-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C20H26N2O5S2/c1-13(21-15(18(24)25)8-7-14-5-3-2-4-6-14)17(23)22-12-20(28-9-10-29-20)11-16(22)19(26)27/h2-6,13,15-16,21H,7-12H2,1H3,(H,24,25)(H,26,27)/t13-,15-,16-/m0/s1 |
InChI Key |
FMMDBLMCSDRUPA-BPUTZDHNSA-N |
SMILES |
CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2(C[C@H]1C(=O)O)SCCS2)N[C@@H](CCC3=CC=CC=C3)C(=O)O |
Canonical SMILES |
CC(C(=O)N1CC2(CC1C(=O)O)SCCS2)NC(CCC3=CC=CC=C3)C(=O)O |
Appearance |
Solid powder |
Key on ui other cas no. |
83602-05-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Spiraprilat; SCH-33861; SCH 33861; SCH33861; Spiraprilate; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(dimethylamino)-N-[[4-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl]methyl]benzamide](/img/structure/B1681001.png)



![2-[2-[(2R,3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-1,2,3,3a,4,5,6,6a-octahydropentalen-2-yl]ethoxy]acetic acid](/img/structure/B1681010.png)
![(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide](/img/structure/B1681011.png)


![4-[4-(1,3-Benzodioxol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl]bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B1681015.png)



